molecular formula C10H12N4 B13935442 5-(Piperazin-1-yl)nicotinonitrile CAS No. 1256803-74-3

5-(Piperazin-1-yl)nicotinonitrile

Cat. No.: B13935442
CAS No.: 1256803-74-3
M. Wt: 188.23 g/mol
InChI Key: AOGBEADPYUYFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)nicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It features a piperazine ring attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine in a solvent such as dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

2-chloronicotinonitrile+piperazineThis compound\text{2-chloronicotinonitrile} + \text{piperazine} \rightarrow \text{this compound} 2-chloronicotinonitrile+piperazine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-(Piperazin-1-yl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)nicotinonitrile
  • 4-(Piperazin-1-yl)nicotinonitrile
  • 6-(Piperazin-1-yl)nicotinonitrile

Comparison: While these compounds share a similar core structure, the position of the piperazine ring on the nicotinonitrile moiety can significantly influence their chemical and biological properties. For instance, 5-(Piperazin-1-yl)nicotinonitrile may exhibit different reactivity and biological activity compared to its 2-, 4-, and 6-substituted counterparts .

Conclusion

This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and material science.

Properties

CAS No.

1256803-74-3

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H12N4/c11-6-9-5-10(8-13-7-9)14-3-1-12-2-4-14/h5,7-8,12H,1-4H2

InChI Key

AOGBEADPYUYFSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.